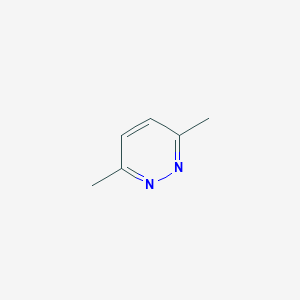

3,6-Dimethylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVTUIRPHLSMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335759 | |

| Record name | 3,6-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-74-2 | |

| Record name | 3,6-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethylpyridazine for Researchers and Drug Development Professionals

An Introduction to the Pyridazine Core

3,6-Dimethylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with two methyl groups. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry. Pyridazine derivatives have garnered considerable attention for their diverse pharmacological activities, making this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its emerging role in drug discovery, particularly as a modulator of the innate immune system.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 1632-74-2 | [1] |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | Light brown oil | |

| Melting Point | 32-33 °C | [1] |

| Boiling Point | 228 °C | [1] |

| Density | 0.997 g/cm³ | [1] |

| Flash Point | 100 °C | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, dichloromethane, and benzene. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from hexane-2,5-dione and hydrazine monohydrate.

Experimental Protocol

Step 1: Cyclization

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

Step 2: Aromatization

-

To the residue from Step 1, add anhydrous benzene (200 mL) and 10% Palladium on activated carbon (1.1 g).

-

Heat the mixture to reflux overnight.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography, eluting with a mixture of 6% methanol in dichloromethane.

-

The final product, this compound, is obtained as a light brown oil with a typical yield of around 56%.

Spectroscopic Data

Accurate structural elucidation is paramount in chemical research and drug development. Below are the key spectroscopic data for this compound.

| Spectroscopy | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.23 (s, 2H), 2.69 (s, 6H) |

| ¹³C NMR (Predicted) | Aromatic C-H: ~125-135 ppm, Aromatic C-C: ~150-160 ppm, Methyl C: ~20-25 ppm |

| IR (Infrared) (Predicted) | C-H (aromatic): ~3050-3150 cm⁻¹, C-H (aliphatic): ~2850-3000 cm⁻¹, C=N and C=C (aromatic): ~1400-1600 cm⁻¹ |

| Mass Spectrometry (MS) (Predicted) | Molecular Ion (M⁺): m/z = 108. Common fragments may include the loss of a methyl group (M-15) at m/z = 93 and other fragmentation patterns characteristic of pyridazine rings. |

Biological Activity and Drug Development Applications

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent research has highlighted the potential of pyridazine-containing molecules as potent modulators of the innate immune system, specifically as agonists of the Stimulator of Interferon Genes (STING) pathway.

The cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-pathogen and anti-tumor immune response.

Mechanism of Action:

-

DNA Sensing: Cytosolic double-stranded DNA (dsDNA) is recognized by the enzyme cGAS.

-

Second Messenger Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum membrane. This binding induces a conformational change in STING.

-

Translocation and Signaling Cascade: Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus. This serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

-

IRF3 and NF-κB Activation: TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

The development of small molecule STING agonists is a promising strategy in cancer immunotherapy. By activating this pathway, it is possible to stimulate the patient's own immune system to recognize and attack tumor cells. The pyridazine scaffold, as seen in this compound, offers a versatile platform for the design of novel STING agonists with improved pharmacological properties.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable heterocyclic compound with significant potential in chemical synthesis and drug discovery. Its straightforward synthesis and the biological relevance of the pyridazine core make it an attractive starting material for the development of novel therapeutics, particularly in the exciting field of immuno-oncology. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dimethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-dimethylpyridazine (CAS No: 1632-74-2), a significant heterocyclic compound.[1][2][3] This document details a robust synthetic protocol, outlines its key physical and spectroscopic properties, and presents this information in a format tailored for researchers in organic synthesis, medicinal chemistry, and drug development. The guide includes a detailed experimental procedure, tabulated analytical data for easy reference, and a visual representation of the synthetic workflow.

Introduction

Pyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The arrangement of the nitrogen atoms in the pyridazine ring imparts unique electronic properties, making them valuable scaffolds in the design of novel therapeutic agents. This compound, a symmetrically substituted pyridazine, serves as a crucial building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. This guide offers a detailed examination of its synthesis from readily available starting materials and a thorough analysis of its structural and spectroscopic characteristics.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the condensation of a 1,4-dicarbonyl compound, specifically 2,5-hexanedione, with hydrazine, followed by an oxidation step. This two-step, one-pot synthesis provides a reliable route to the desired product.[1][4][5]

Experimental Protocol

Reaction Scheme:

A mixture of 2,5-hexanedione and hydrazine monohydrate in ethanol is first refluxed to form the intermediate dihydropyridazine.[1] The solvent is then removed, and the residue is subjected to oxidation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like anhydrous benzene to yield this compound.[1]

Procedure: [1]

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (6 mL, 51 mmol) and ethanol (50 mL).

-

To this solution, add hydrazine monohydrate (2.5 mL, 51 mmol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add anhydrous benzene (200 mL) and 10% Palladium on carbon (Pd/C) (1.1 g).

-

Heat the mixture to reflux and stir overnight.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a mixture of 6% methanol in dichloromethane, to afford this compound as a light brown oil (3.1 g, 56% yield).[1]

Synthesis Workflow Diagram

Characterization

The structural identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | Light brown oil |

| Melting Point | 32-33 °C |

| Boiling Point | 228 °C |

| Density | 0.997 g/cm³ |

| CAS Number | 1632-74-2 |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.23 | Singlet | 2H | Aromatic protons (H4, H5) |

| 2.69 | Singlet | 6H | Methyl protons (-CH₃) |

| Solvent: CDCl₃, Frequency: 500 MHz[1] |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C3, C6 (carbons attached to nitrogen and methyl groups) |

| ~125-130 | C4, C5 (aromatic carbons) |

| ~20-25 | -CH₃ (methyl carbons) |

| Note: These are predicted values and may vary from experimental results. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (methyl) |

| ~1600-1450 | C=N and C=C stretching (pyridazine ring) |

| ~1450-1375 | C-H bending (methyl) |

| Note: These are predicted absorption ranges. |

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 108 | [M]⁺ (Molecular ion) |

| 93 | [M - CH₃]⁺ |

| 81 | [M - HCN]⁺ |

| 54 | [C₂H₂N₂]⁺ |

| Note: Fragmentation patterns are predicted based on the structure. |

Conclusion

This technical guide has detailed a reliable and well-documented method for the synthesis of this compound. The provided experimental protocol, coupled with the tabulated physical and spectroscopic data, serves as a valuable resource for chemists involved in the synthesis and characterization of heterocyclic compounds. The straightforward synthesis and the potential for further functionalization make this compound an important intermediate for the development of novel molecules in various fields of chemical research.

References

Spectroscopic Profile of 3,6-Dimethylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-Dimethylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct singlets, confirming the symmetrical nature of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | s | 2H | H4, H5 (aromatic) |

| 2.69 | s | 6H | 2 x -CH₃ |

| Solvent: CDCl₃, Frequency: 500 MHz[1] |

¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~150-160 | C3, C6 (quaternary) |

| ~125-135 | C4, C5 (aromatic CH) |

| ~20-25 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific full-spectrum dataset for this compound was not found in the search results, the characteristic vibrational modes for pyridazine and alkyl-substituted aromatic rings can be predicted.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -CH₃ |

| 1600-1450 | C=C and C=N stretch | Aromatic ring |

| 1450-1375 | C-H bend | -CH₃ |

| 900-690 | C-H out-of-plane bend | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 108.14 g/mol .[1][2] While a detailed experimental mass spectrum with fragmentation analysis was not available in the search results, the expected molecular ion peak and potential fragmentation patterns can be inferred.

| m/z (Predicted) | Ion |

| 108 | [M]⁺ (Molecular Ion) |

| 93 | [M - CH₃]⁺ |

| 81 | [M - HCN]⁺ |

| 54 | [C₃H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

-

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR. The spectral width is set to approximately 220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A benchtop FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Quantum Chemical Blueprint of 3,6-Dimethylpyridazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 3,6-Dimethylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its molecular structure, electronic properties, and spectroscopic signatures through computational modeling.

Due to a lack of specific published experimental and computational studies on this compound, this guide outlines the standard and robust quantum chemical methodologies applied to structurally similar pyridazine and dimethylpyridine derivatives. The presented data, therefore, serves as a predictive framework and a methodological template for future research on this specific molecule.

Molecular Structure and Optimization

The initial step in the quantum chemical analysis of this compound involves the optimization of its molecular geometry to find the most stable conformation (a minimum on the potential energy surface). This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). The "B3LYP" part refers to the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, which is known for its accuracy in predicting molecular geometries and energies for a wide range of organic molecules.[1] The "6-311++G(d,p)" basis set is a flexible set of mathematical functions used to describe the distribution of electrons within the molecule. The inclusion of diffuse functions ("++") and polarization functions ("d,p") is crucial for accurately describing the electronic structure of molecules with heteroatoms and for modeling intermolecular interactions.[2]

The optimization process is iterative, where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached. A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[2]

Below is a diagram illustrating the typical workflow for geometry optimization and subsequent analysis.

Predicted Geometrical Parameters

Based on calculations of similar pyridazine derivatives, the optimized structure of this compound is expected to be planar. The table below presents predicted bond lengths and angles. These values are derived from studies on related heterocyclic compounds and serve as a reliable estimate.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.34 |

| N2-C3 | 1.33 |

| C3-C4 | 1.40 |

| C4-C5 | 1.38 |

| C5-C6 | 1.40 |

| C6-N1 | 1.33 |

| C3-C7 (Methyl) | 1.51 |

| C6-C8 (Methyl) | 1.51 |

| **Bond Angles (°) ** | |

| C6-N1-N2 | 119.5 |

| N1-N2-C3 | 119.5 |

| N2-C3-C4 | 122.0 |

| C3-C4-C5 | 118.5 |

| C4-C5-C6 | 118.5 |

| C5-C6-N1 | 122.0 |

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.[3] A smaller gap suggests higher reactivity.

The following diagram illustrates the concept of the HOMO-LUMO gap and its relation to molecular reactivity.

Predicted Electronic Properties

The electronic properties of this compound can be predicted based on DFT calculations. The table below summarizes key electronic parameters.

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.0 eV |

| Dipole Moment | 2.5 D |

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Frequencies

The same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) is typically employed for frequency calculations. The output provides the vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental data, as the theoretical calculations are based on the harmonic oscillator approximation.

Predicted Vibrational Frequencies

The following table lists some of the key predicted vibrational frequencies for this compound and their assignments.

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| ~1600 | C=C stretching (ring) |

| ~1450 | C-H bending (methyl) |

| ~1380 | C-N stretching |

| ~1050 | Ring breathing |

| ~800 | C-H out-of-plane bending |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can be invaluable for assigning signals in experimental spectra and for confirming molecular structures.

Computational Protocol for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.[4] This calculation is typically performed on the optimized geometry of the molecule. The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Predicted ¹H and ¹³C NMR Chemical Shifts

The table below provides the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3, C6 | - | ~158 |

| C4, C5 | ~7.3 | ~125 |

| CH₃ | ~2.7 | ~21 |

Conclusion

This technical guide outlines the standard computational methodologies for the quantum chemical analysis of this compound. While specific experimental data for this molecule is not yet available, the theoretical framework presented here, based on robust calculations of similar compounds, provides a strong foundation for future research. The predicted geometric, electronic, vibrational, and NMR spectroscopic data offer valuable insights for researchers in drug discovery and materials science, enabling a deeper understanding of the properties and potential applications of this promising heterocyclic compound.

References

- 1. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intermolecular interactions and thermodynamic properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers: A density functional theoretical study [scielo.org.za]

- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 4. s3.amazonaws.com [s3.amazonaws.com]

A Theoretical Investigation of the Electronic Properties of 3,6-Dimethylpyridazine: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The electronic structure of these molecules, particularly the distribution of electron density and the energies of the frontier molecular orbitals, dictates their chemical behavior and interaction with biological targets. 3,6-Dimethylpyridazine, a symmetrically substituted pyridazine, presents an interesting case for theoretical investigation.

This whitepaper details the computational protocols necessary to perform an in-depth analysis of the electronic properties of this compound. The methodologies described are based on Density Functional Theory (DFT), a powerful quantum chemical method that has been successfully applied to a wide range of organic molecules.[1][2]

Computational Methodology (Experimental Protocols)

The following section outlines the recommended computational workflow for determining the electronic properties of this compound. These protocols are derived from standard practices in the field of computational chemistry for similar molecular systems.[3][4][5]

2.1. Molecular Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is recommended.[4]

-

Theoretical Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules.[1][2]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution and includes polarization and diffuse functions, which are important for accurately calculating electronic properties.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.

-

2.2. Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation can be performed using the same level of theory (B3LYP/6-311++G(d,p)) to determine the electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.

-

HOMO Energy (EHOMO): Represents the ability of the molecule to donate an electron.

-

LUMO Energy (ELUMO): Represents the ability of the molecule to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this value is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

-

-

Global Reactivity Descriptors: These parameters provide further insight into the reactivity of the molecule.

-

Ionization Potential (IP): The energy required to remove an electron from the molecule (approximated as -EHOMO).

-

Electron Affinity (EA): The energy released when an electron is added to the molecule (approximated as -ELUMO).

-

Electronegativity (χ): The tendency of the molecule to attract electrons (χ ≈ (IP + EA) / 2).

-

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η ≈ (IP - EA) / 2).

-

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

-

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

-

-

Dipole Moment (μ): This provides information about the overall polarity of the molecule and the distribution of charge.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is useful for identifying regions that are susceptible to electrophilic and nucleophilic attack.

Data Presentation

The quantitative data obtained from the computational analysis should be summarized in a clear and concise table for easy comparison and interpretation.

| Electronic Property | Symbol | Formula | Calculated Value (a.u.) | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | Value | Value |

| LUMO Energy | ELUMO | - | Value | Value |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Value | Value |

| Ionization Potential | IP | -EHOMO | Value | Value |

| Electron Affinity | EA | -ELUMO | Value | Value |

| Electronegativity | χ | (IP + EA) / 2 | Value | Value |

| Chemical Hardness | η | (IP - EA) / 2 | Value | Value |

| Chemical Softness | S | 1 / η | Value | Value |

| Electrophilicity Index | ω | χ² / 2η | Value | Value |

| Dipole Moment | μ | - | Value (Debye) | - |

Note: The "Calculated Value" columns are placeholders and would be populated with the results from the quantum chemical calculations.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the computational study of this compound's electronic properties.

Conclusion

This whitepaper provides a comprehensive guide for the theoretical investigation of the electronic properties of this compound. By following the outlined computational protocols, researchers can obtain valuable insights into the molecule's electronic structure, reactivity, and potential for various applications. The use of Density Functional Theory with an appropriate functional and basis set will yield reliable and predictive results. The systematic approach detailed herein, from geometry optimization to the calculation of global reactivity descriptors and visualization of the molecular electrostatic potential, represents a state-of-the-art methodology in computational chemistry. This framework can be readily adapted for the study of other related heterocyclic systems, contributing to the rational design of novel molecules in drug discovery and materials science.

References

- 1. iiste.org [iiste.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

The Dawn of the Diazines: A Technical History of Pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rich history of pyridazine compounds, from their initial synthesis in the late 19th century to their emergence as a significant scaffold in modern medicinal chemistry. This document provides a detailed account of the foundational discoveries, key experimental protocols, and the evolving understanding of the physicochemical properties and biological activities of this important class of N-heterocycles.

A Serendipitous Beginning: The Discovery of the Pyridazine Ring

The story of pyridazine begins not with a direct quest for a novel heterocycle, but as a byproduct of other pioneering chemical investigations. The scientific landscape of the late 19th century was fertile ground for the exploration of new organic structures, with the development of synthetic dyes and the burgeoning field of medicinal chemistry driving much of the research. It was in this context that the pyridazine nucleus was first unknowingly synthesized and later characterized.

A pivotal moment in the history of pyridazine came in 1886, when the eminent German chemist Emil Fischer, during his extensive work on the synthesis of indole derivatives, serendipitously prepared the first substituted pyridazine.[1] His work, published in Justus Liebigs Annalen der Chemie, detailed the reaction of phenylhydrazine with levulinic acid, which yielded a compound he identified as 1-phenyl-6-methyl-3-pyridazinone. This discovery, while not the primary focus of his research, laid the groundwork for the future exploration of this new class of compounds. The term "pyridazine" itself was coined a year earlier, in 1885, by Knorr.

However, the parent, unsubstituted pyridazine ring remained elusive for another decade. It was the German chemist E. Taüber who, in 1895, successfully synthesized the parent heterocycle. His method involved the oxidation of benzocinnoline to pyridazine-3,4,5,6-tetracarboxylic acid, followed by decarboxylation. This seminal work provided chemists with the fundamental pyridazine scaffold, opening the door to more systematic investigations of its properties and reactivity.

Despite these early discoveries, the development of pyridazine chemistry was initially slow. This has been attributed to the scarcity of naturally occurring pyridazine-containing compounds, which often serve as inspiration for synthetic and medicinal chemists. The first naturally occurring pyridazine derivatives were not discovered until 1971, in the bacterium Streptomyces jamaicensis. This lack of natural precedent meant that the exploration of pyridazine's potential was driven purely by synthetic curiosity and, later, by the deliberate design of molecules with specific biological activities.

Physicochemical Properties of Early Pyridazine Compounds

The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts a distinct set of physicochemical properties that have proven to be highly advantageous in the design of bioactive molecules. The electron-withdrawing nature of the nitrogen atoms leads to a π-deficient aromatic system, influencing its reactivity and intermolecular interactions. Key properties of the parent pyridazine and some simple derivatives are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyridazine | C₄H₄N₂ | 80.09 | -8 | 208 |

| 3-Methylpyridazine | C₅H₆N₂ | 94.11 | - | 214-215[2][3] |

| 3-Ethylpyridine | C₇H₉N | 107.15 | -77 | 162-166[4][5][6][7][8] |

| 3,6-Dimethylpyridazine | C₆H₈N₂ | 108.14 | - | - |

| 3-Phenylpyridazine | C₁₀H₈N₂ | 156.18 | 98[9] | 269-270 |

| 3-Chloro-6-phenylpyridazine | C₁₀H₇ClN₂ | 190.63 | 159-161 | - |

Foundational Experimental Protocols

To provide a deeper understanding of the pioneering work in pyridazine chemistry, this section details the experimental methodologies from the seminal publications of Emil Fischer and a modern, representative protocol for the synthesis of a key pyridazine intermediate.

Emil Fischer's Synthesis of the First Substituted Pyridazine (1886)

A detailed reconstruction of the experimental protocol based on common practices of the time would involve heating a mixture of phenylhydrazine and levulinic acid, likely in a solvent such as ethanol or acetic acid. The reaction would proceed via the formation of a phenylhydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyridazinone ring. The product would then be isolated by crystallization and characterized by its melting point and elemental analysis.

A Modern Approach to a Key Intermediate: Synthesis of 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine from maleic hydrazide is a historically significant and industrially important reaction. The following protocol is a representative modern procedure.

Procedure:

-

Preparation of 3,6-dihydroxypyridazine (Maleic Hydrazide): To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol). Slowly add 120 mL of 30% hydrochloric acid dropwise. To this mixture, add 98 g of maleic anhydride (1 mol).

-

Reflux the mixture at 110°C for 3 hours.

-

Cool the reaction mixture to allow for crystallization.

-

Filter the resulting solid and wash the filter cake with cold ethanol (3-4 times).

-

Collect the white solid, which is 3,6-dihydroxypyridazine. The expected yield is approximately 100 g (91%), with a melting point of 298-300°C.

-

Chlorination to 3,6-Dichloropyridazine: In a separate reaction vessel, combine the dried 3,6-dihydroxypyridazine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.

-

Heat the mixture under reflux for several hours.

-

After the reaction is complete, carefully quench the reaction mixture with ice water.

-

Neutralize the solution with a base, such as sodium bicarbonate or ammonium hydroxide, to precipitate the crude 3,6-dichloropyridazine.

-

Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3,6-dichloropyridazine.

Visualizing Key Concepts in Pyridazine Chemistry and Pharmacology

The following diagrams, generated using the DOT language, illustrate important workflows and mechanisms related to the history and application of pyridazine compounds.

Caption: Generalized workflow for Emil Fischer's synthesis of the first substituted pyridazine.

Caption: Experimental workflow for the synthesis of 3,6-dichloropyridazine.

Caption: Signaling pathway for the vasodilatory action of hydralazine.

The Emergence of Pyridazines in Drug Discovery

For many years after their initial discovery, pyridazine derivatives remained largely a chemical curiosity. However, the mid-20th century saw a surge of interest in the biological activities of these compounds. The unique electronic and steric properties of the pyridazine ring made it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

One of the earliest pyridazine-containing drugs to be developed was hydralazine , an antihypertensive agent. Its mechanism of action involves direct relaxation of arteriolar smooth muscle, a property that has made it a valuable tool in the management of hypertension. More recent research has elucidated a more complex mechanism involving the inhibition of intracellular calcium release and the activation of the hypoxia-inducible factor (HIF) pathway.

Other notable early pyridazine drugs include:

-

Minaprine , an antidepressant that acts as a monoamine oxidase (MAO) inhibitor.

-

Pipofezine , another antidepressant with a different mechanism of action.

-

Cefozopran , a cephalosporin antibiotic.

-

Cadralazine , an antihypertensive agent structurally related to hydralazine.

The discovery of these and other bioactive pyridazine derivatives solidified the importance of this heterocycle in medicinal chemistry and spurred further research into the synthesis and evaluation of novel pyridazine-based compounds for a wide range of therapeutic targets. Today, the pyridazine scaffold is a common feature in many modern drug discovery programs, a testament to the enduring legacy of the early pioneers who first brought this versatile heterocycle to light.

References

- 1. Piridazină - Wikipedia [ro.wikipedia.org]

- 2. 3-Methylpyridazine 99 1632-76-4 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Ethylpyridine | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]

- 5. 3-Ethylpyridine [drugfuture.com]

- 6. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound 3-Ethylpyridine (FDB000930) - FooDB [foodb.ca]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 3-PHENYL-PYRIDAZINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Synthetic Chemist's Guide to Substituted Pyridazines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We present detailed experimental protocols for key reactions, comprehensive data on reaction outcomes, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of the pyridazine ring and its derivatives can be broadly categorized into three primary approaches:

-

Condensation of 1,4-Dicarbonyl Compounds and their Equivalents with Hydrazines: This classical and widely used method forms the pyridazine or dihydropyridazine ring through the reaction of a hydrazine with a 1,4-dicarbonyl compound or a functional equivalent like a γ-keto acid.

-

[4+2] Cycloaddition Reactions: Diels-Alder and inverse-electron-demand Diels-Alder (IEDDA) reactions provide a powerful and often regioselective route to the pyridazine core from acyclic precursors.

-

Palladium-Catalyzed Cross-Coupling Reactions: For the functionalization of a pre-existing pyridazine ring, modern cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions are indispensable tools for creating carbon-carbon bonds.

Synthesis via Condensation Reactions

The reaction of β-aroylpropionic acids (a type of γ-keto acid) with hydrazines is a robust method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, which are valuable intermediates and possess biological activities.[1][2]

General Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

A mixture of the appropriate β-aroylpropionic acid (1.0 eq.) and a hydrazine derivative (e.g., 4-hydrazinobenzenesulfonamide hydrochloride, 1.0 eq.) is refluxed in a suitable solvent such as ethanol for 4-8 hours.[1][2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Logical Workflow for Condensation Synthesis

Quantitative Data for Condensation Reactions

The following table summarizes the synthesis of various 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones from the corresponding β-aroylpropionic acids.

| Aryl Group (Ar) | Reaction Time (h) | Yield (%) | Reference |

| 4-CH₃-C₆H₄ | 5 | 78 | [1] |

| 4-OCH₃-C₆H₄ | 6 | 82 | [1] |

| 4-Cl-C₆H₄ | 4 | 85 | [1][2] |

| 4-Br-C₆H₄ | 4 | 88 | [1] |

| 3,4-(OCH₃)₂-C₆H₃ | 7 | 75 | [1] |

| 2-Naphthyl | 8 | 70 | [1] |

Synthesis via [4+2] Cycloaddition: Inverse-Electron-Demand Diels-Alder (IEDDA)

The IEDDA reaction between electron-deficient tetrazines and electron-rich alkynes is a highly efficient method for the regioselective synthesis of substituted pyridazines.[3][4][5][6] This reaction proceeds through a [4+2] cycloaddition followed by the extrusion of dinitrogen. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly accelerate the reaction.[6]

General Experimental Protocol: IEDDA Synthesis of Pyridazines

To a solution of the alkyne (1.2 eq.) in a suitable solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol or toluene), the 1,2,4,5-tetrazine (1.0 eq.) is added. The reaction mixture is stirred at a specified temperature (e.g., 40-110 °C) for the time required to achieve full conversion, as monitored by TLC or NMR. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired pyridazine.

Experimental Workflow for IEDDA Synthesis

Quantitative Data for IEDDA Reactions

The following table presents data for the synthesis of pyridazines from 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine and various alkynes.

| Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Toluene | 110 | 12 | 85 | [4] |

| 1-Octyne | HFIP | 40 | 1 | 92 | [6] |

| 4-Methoxyphenylacetylene | Toluene | 110 | 12 | 88 | [4] |

| 1-Phenyl-1-propyne | HFIP | 40 | 3 | 90 | [6] |

| Ethyl propiolate | Toluene | 110 | 24 | 75 | [4] |

Functionalization via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura and Sonogashira coupling reactions are powerful methods for the derivatization of halopyridazines, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.

Suzuki-Miyaura Coupling

In a reaction vessel, the chloropyridazine derivative (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.) are combined.[7][8] A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water, is added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

Sonogashira Coupling

To a degassed solution of the halopyridazine (1.0 eq.) in a suitable solvent (e.g., DMF, triethylamine, or a mixture thereof), the terminal alkyne (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction is stirred under an inert atmosphere at a temperature ranging from room temperature to 100 °C until the starting material is consumed. The reaction mixture is then diluted with an organic solvent, washed with water and brine, dried, and concentrated. The residue is purified by column chromatography to yield the alkynyl-substituted pyridazine.

Catalytic Cycles for Cross-Coupling Reactions

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Physical properties of 3,6-Dimethylpyridazine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3,6-Dimethylpyridazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document outlines its melting and boiling points, provides detailed experimental methodologies for its synthesis, and describes the standard protocols for the determination of its physical characteristics.

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters in its application and development. The melting and boiling points of this compound dictate its handling, purification, and reaction conditions.

Data Presentation

The key physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value |

| Melting Point | -6 °C (21 °F) |

| Boiling Point | 143 - 145 °C (289 - 293 °F) |

Experimental Protocols

While specific experimental determinations for the melting and boiling points of this compound are cited from literature, this section details the general, widely accepted laboratory procedures for these measurements, alongside a specific synthesis protocol for the compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclocondensation of a dicarbonyl compound with hydrazine.

Experimental Protocol:

A mixture of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in 50 mL of ethanol is heated to reflux for a period of 3 hours. Following the reflux, the solvent is removed under reduced pressure. The resulting residue is then combined with 1.1 g of 10% Palladium on carbon (Pd/C) in 200 mL of anhydrous benzene. This mixture is heated at reflux overnight. After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated and the crude product is purified by silica gel column chromatography using a mobile phase of 6% methanol in dichloromethane to yield this compound as a light brown oil (3.1 g, 56% yield).[1]

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point over a narrow range (0.5-1.0°C).

General Protocol (Capillary Method):

-

A small, dry sample of the crystalline compound is finely powdered.

-

The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[2]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

-

The thermometer and capillary assembly are placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[4]

-

The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute near the expected melting point.

-

The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes liquid (t2) are recorded. The melting point range is reported as t1-t2.[2]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a fundamental physical constant for a pure substance.

General Protocol (Fusion Tube Method):

-

A few drops of the liquid sample are placed into a small fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[4]

-

The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[4][5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed. The temperature at this point is recorded as the boiling point.[4]

Visualizations

The following diagrams illustrate the logical flow of the synthesis process and the phase transitions of this compound.

Caption: Synthesis workflow for this compound.

Caption: Phase transitions of this compound.

References

Solubility of 3,6-Dimethylpyridazine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,6-dimethylpyridazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to understand and determine the solubility of this compound. A qualitative assessment of solubility in a range of common organic solvents is presented, based on the principle of "like dissolves like." Furthermore, a detailed experimental protocol for the quantitative determination of solubility using the gravimetric method is provided, alongside a visual representation of the experimental workflow.

Introduction

This compound is a substituted pyridazine with the molecular formula C₆H₈N₂.[1] Its structure, featuring a polar pyridazine ring and nonpolar methyl groups, suggests a nuanced solubility profile across various organic solvents. Understanding this solubility is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This guide aims to provide both a theoretical estimation and a practical methodology for determining the solubility of this compound.

Qualitative Solubility Profile

In the absence of experimentally determined quantitative data, the solubility of this compound can be predicted based on the "like dissolves like" principle.[2][3][4][5][6] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar pyridazine ring due to the presence of two nitrogen atoms, but also contains two nonpolar methyl groups. This dual character suggests it will be most soluble in solvents of intermediate polarity and may have limited solubility in highly polar or very nonpolar solvents.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring, and its overall polarity is compatible. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of this compound. | |

| Water | Sparingly Soluble | While the nitrogen atoms can hydrogen bond with water, the nonpolar methyl groups and the largely organic backbone may limit solubility in this highly polar solvent. | |

| Polar Aprotic | Acetone | Soluble | Acetone's moderate polarity makes it a good candidate for dissolving compounds with both polar and nonpolar characteristics. |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should effectively solvate the polar regions of this compound. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Toluene | Moderately Soluble | The aromatic ring of toluene can interact with the pyridazine ring, and its low polarity is compatible with the methyl groups. |

| Hexane | Sparingly Soluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar pyridazine ring, leading to poor solubility. | |

| Diethyl Ether | Moderately Soluble | Diethyl ether has a low polarity but the ether oxygen can act as a hydrogen bond acceptor, potentially interacting with any available acidic protons or the molecule's dipole. |

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

The following protocol details the isothermal saturation method, a reliable gravimetric technique for determining the solubility of a solid compound in a liquid solvent.[7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the chosen solvents)

-

Glass vials with screw caps

-

Pipettes and syringes

-

Drying oven

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound into a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a chemically resistant filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried solute.

Data Analysis

Calculate the solubility (S) in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formulas:

-

Mass of dissolved solute (m_solute): (Mass of vial + dried solute) - (Mass of empty vial)

-

Volume of saturated solution taken (V_solution): The volume of the supernatant collected in step 5.

Solubility ( g/100 mL) = (m_solute / V_solution) * 100

To express solubility in mol/L, convert the mass of the solute to moles using its molecular weight (108.14 g/mol for this compound).[1]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for determining the solubility of this compound.

Caption: Gravimetric Solubility Determination Workflow.

Caption: Logical Flow of Solubility Measurement.

Conclusion

References

- 1. This compound | C6H8N2 | CID 527031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. [Solved] Explain the solubility rule "like dissolves like" in terms of in.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 3,6-Dimethylpyridazine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes featuring the 3,6-dimethylpyridazine ligand. The protocols detailed below are based on established methodologies for analogous pyridine-based ligand systems and are intended to serve as a foundational guide for researchers.

Synthesis of this compound Metal Complexes

The this compound ligand readily coordinates with a variety of metal ions, including but not limited to palladium(II), platinum(II), and other transition metals. The synthesis generally involves the reaction of a metal salt with the ligand in a suitable solvent.

General Synthesis Protocol for Palladium(II) and Platinum(II) Complexes

This protocol is adapted from methodologies used for structurally similar substituted pyridine ligands.

Materials:

-

Palladium(II) chloride (PdCl₂) or Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

This compound

-

Ethanol

-

Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Dissolve the metal salt (e.g., K₂PtCl₄) in a minimal amount of deionized water.

-

In a separate flask, dissolve this compound (2 molar equivalents) in ethanol.

-

Slowly add the ethanolic solution of the ligand to the aqueous solution of the metal salt with constant stirring.

-

A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with deionized water, followed by a small amount of cold ethanol.

-

Dry the resulting complex in a desiccator over silica gel.

-

For purification, the crude product can be recrystallized from a suitable solvent such as DMF or a mixture of DMF and water.

dot

Caption: Workflow for the synthesis of metal complexes.

Characterization of this compound Complexes

The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic and Analytical Data

The following table summarizes typical spectroscopic data for palladium(II) complexes with a structurally similar ligand, 2,6-dimethyl-4-nitropyridine. This data can be used as a reference for the characterization of this compound complexes.

| Technique | Ligand (2,6-dimethyl-4-nitropyridine) | trans-[Pd(2,6-dimethyl-4-nitropyridine)₂Cl₂] |

| ¹H NMR (δ, ppm) | 8.35 (s, 2H, py-H), 2.65 (s, 6H, CH₃) | 8.40 (s, 4H, py-H), 2.80 (s, 12H, CH₃) |

| ¹³C NMR (δ, ppm) | 159.5 (C-CH₃), 150.0 (C-NO₂), 118.0 (C-H), 24.5 (CH₃) | 160.1 (C-CH₃), 150.5 (C-NO₂), 118.8 (C-H), 25.1 (CH₃) |

| IR (ν, cm⁻¹) | 1600 (C=N), 1530 (asym NO₂), 1350 (sym NO₂) | 1615 (C=N), 1535 (asym NO₂), 1355 (sym NO₂) |

Data is representative and sourced from studies on analogous compounds.

X-ray Crystallography Data

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of these complexes. The following table presents selected bond lengths and angles for a representative trans-square planar palladium(II) complex with 2,6-dimethyl-4-nitropyridine.

| Parameter | Value |

| Pd-N bond length (Å) | 2.033(2) |

| Pd-Cl bond length (Å) | 2.311(1) |

| N-Pd-N bond angle (°) | 180.0 |

| Cl-Pd-Cl bond angle (°) | 180.0 |

| N-Pd-Cl bond angle (°) | 90.0 (avg) |

This data is for a trans-configured complex and provides an expectation for similar this compound complexes.[1]

Applications in Homogeneous Catalysis

Palladium complexes bearing pyridine-type ligands are well-known catalysts for cross-coupling reactions. The this compound ligand, with its electron-donating methyl groups, can modulate the catalytic activity of the metal center.

Protocol for Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl compounds.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

[Pd(this compound)₂Cl₂] catalyst

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.1-1.0 mol%).

-

Add the solvent mixture (e.g., 5 mL of a 4:1 Toluene/Water mixture).

-

Stir the reaction mixture vigorously and heat to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

dot

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Biological Applications: In Vitro Cytotoxicity Studies

Platinum(II) and palladium(II) complexes are of significant interest in the development of novel anticancer agents. The cytotoxic potential of this compound complexes can be evaluated against various cancer cell lines.

Protocol for MTT Assay for Cytotoxicity Screening

Application: To determine the in vitro cytotoxicity of the synthesized complexes against cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Normal cell line (e.g., HEK-293) for selectivity assessment

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of the test complexes in DMSO and dilute them with the cell culture medium to the desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxicity.

dot

Caption: Workflow for MTT cytotoxicity assay.

References

Synthesis of Metal Complexes with 3,6-Dimethylpyridazine Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing 3,6-dimethylpyridazine as a key ligand. The information is intended to guide researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development in the design and synthesis of novel metal-based compounds with potential therapeutic applications.

Introduction

This compound is a bidentate N-donor heterocyclic ligand that has garnered interest in coordination chemistry due to its ability to form stable complexes with a variety of transition metals. The presence of two nitrogen atoms in the pyridazine ring allows for chelation, leading to the formation of five-membered rings with the metal center, which imparts significant thermodynamic and kinetic stability to the resulting complexes. The methyl groups at the 3 and 6 positions can influence the steric and electronic properties of the ligand, thereby affecting the geometry, reactivity, and biological activity of the metal complexes.

The development of metal complexes with pyridazine-based ligands is a promising avenue in the search for new therapeutic agents. Metal complexes can exhibit unique mechanisms of action compared to purely organic molecules, including redox activity, DNA intercalation, and enzyme inhibition. The choice of the metal center and the overall coordination environment can be systematically varied to fine-tune the biological properties of these compounds. This document outlines synthetic strategies for preparing copper(II) and ruthenium(II) complexes with this compound and summarizes their characterization and potential applications.

Synthesis of Copper(II) Complexes

Copper is an essential trace element in biological systems and its complexes have been extensively studied for their therapeutic potential, particularly as anticancer and antimicrobial agents. The synthesis of copper(II) complexes with this compound is typically a straightforward process involving the reaction of a copper(II) salt with the ligand in a suitable solvent.

Experimental Protocol: Synthesis of Dichlorobis(this compound)copper(II) - [Cu(C₆H₈N₂)₂Cl₂]

This protocol describes the synthesis of a common copper(II) complex with this compound.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

This compound (C₆H₈N₂)

-

Ethanol (absolute)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve copper(II) chloride dihydrate (1.0 mmol) in 20 mL of absolute ethanol with gentle heating and stirring.

-

In a separate beaker, dissolve this compound (2.0 mmol) in 10 mL of absolute ethanol.

-

Slowly add the ligand solution to the stirring copper(II) chloride solution at room temperature. A color change and the formation of a precipitate are typically observed.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours with continuous stirring.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

-

Dry the final product under vacuum or in a desiccator.

-

Characterize the complex using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of dichlorobis(this compound)copper(II).

Characterization Data

The following table summarizes typical characterization data for copper(II) complexes with pyridazine-based ligands. Note that specific values will vary depending on the exact complex and experimental conditions.

| Parameter | Typical Value/Observation |

| Appearance | Blue or green crystalline solid |

| Yield | 70-90% |

| Melting Point | >200 °C (decomposes) |

| FT-IR (cm⁻¹) | Shift in C=N stretching vibration upon coordination. |

| Appearance of new bands in the low-frequency region (Cu-N). | |

| UV-Vis (λₘₐₓ, nm) | d-d transitions in the visible region (e.g., ~600-800 nm). |

| Ligand-based π-π* transitions in the UV region. | |

| Elemental Analysis | Consistent with the proposed molecular formula. |

Synthesis of Ruthenium(II) Arene Complexes

Ruthenium complexes, particularly arene ruthenium(II) "piano-stool" complexes, have shown significant promise as anticancer agents.[1][2] These complexes typically feature a facial coordination of an arene ligand, with the other coordination sites occupied by a chelating ligand and one or more leaving groups. The this compound ligand can act as the chelating N,N-donor in such complexes.

Experimental Protocol: Synthesis of a [Ru(η⁶-arene)(this compound)Cl]⁺ Complex

This protocol outlines a general method for the synthesis of a cationic ruthenium(II) arene complex.

Materials:

-

[Ru(η⁶-arene)Cl₂]₂ dimer (e.g., arene = p-cymene, benzene)

-

This compound (C₆H₈N₂)

-

Methanol or Dichloromethane

-

Ammonium hexafluorophosphate (NH₄PF₆) or other suitable counterion source

-

Schlenk flask or other inert atmosphere glassware

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the [Ru(η⁶-arene)Cl₂]₂ dimer (0.5 mmol) in 20 mL of methanol or dichloromethane.

-

To this solution, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can often be monitored by a color change.

-

After the reaction is complete, filter the solution to remove any insoluble impurities.

-

To the filtrate, add a saturated solution of ammonium hexafluorophosphate in methanol to precipitate the complex as the PF₆⁻ salt.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with small portions of cold methanol and then diethyl ether.

-

Dry the product under vacuum.

-

Characterize the complex using techniques such as NMR (¹H, ¹³C), ESI-MS, FT-IR, and elemental analysis.

Diagram of the Ruthenium Complex Synthesis Logic: